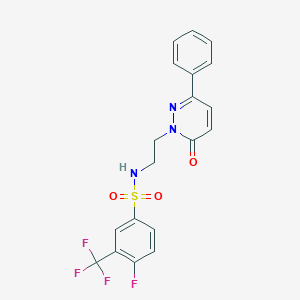

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical entity of considerable interest in both industrial and academic research settings. Characterized by its distinct structural components, the compound is utilized in a variety of scientific investigations, ranging from organic chemistry to medicinal applications. Its complex structure is indicative of its multifunctional properties, which make it a valuable subject of study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions starting from readily available precursors. The process can be summarized as follows:

Formation of 3-(trifluoromethyl)benzenesulfonamide: This step involves the sulfonation of trifluoromethylbenzene followed by amination.

Attachment of Fluorine: Selective fluorination at the 4-position of the aromatic ring using fluorinating agents.

Synthesis of Pyridazin-1(6H)-yl Moiety: Constructing the pyridazinone ring with a phenyl group, often requiring cyclization and subsequent aromatic substitution.

Coupling Reaction: The pyridazinone derivative is then coupled with the fluorinated benzenesulfonamide under suitable conditions, often using catalysts to facilitate the bond formation.

Industrial Production Methods

Industrial production leverages large-scale batch reactors and continuous flow systems to enhance yield and purity. Process optimization includes temperature control, precise reagent ratios, and purification techniques such as crystallization and chromatography to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the pyridazinone ring, forming various oxo derivatives.

Reduction: Reduction reactions may be employed to alter functional groups, modifying the electronic and steric properties of the compound.

Substitution: Aromatic substitution reactions are significant, given the presence of fluorine and trifluoromethyl groups which activate the aromatic ring towards electrophilic and nucleophilic attacks.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or neutral conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.

Major Products

Oxidation typically yields oxo derivatives.

Reduction often results in modified aromatic rings with altered functional groups.

Substitution reactions provide a wide range of derivative compounds depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a precursor and a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it invaluable in synthetic organic chemistry.

Biology

The compound has been investigated for its biological activity. Studies have shown potential interactions with various biological targets, indicating its usefulness in biochemical assays and enzyme studies.

Medicine

In medicine, 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide shows promise as a lead compound for drug development

Industry

Industrial applications include its use in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural attributes contribute to the formulation of products with desirable physicochemical properties.

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: Involvement in signal transduction pathways, where it may act as an inhibitor or activator depending on the context.

Mechanistic Insights: Studies suggest that the compound can form stable complexes with proteins, altering their function and thus influencing biochemical pathways.

Comparación Con Compuestos Similares

Comparison

Compared to other similar compounds, 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique fluorinated structure and sulfonamide group, which provide specific electronic and steric characteristics.

Similar Compounds

4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

These compounds share structural similarities but differ in their substituent groups, which can lead to varied chemical reactivity and biological activity. The uniqueness of the fluorine atom in the compound of interest provides distinct advantages in terms of stability and interaction with biological targets.

Actividad Biológica

The compound 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F4N3O2S, with a molecular weight of approximately 337.3 g/mol. The structure features a pyridazinone core, trifluoromethyl groups, and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₄N₃O₂S |

| Molecular Weight | 337.3 g/mol |

| CAS Number | 921825-19-6 |

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that pyridazinone derivatives can inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 25 μM depending on the specific derivative and its substituents .

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). The trifluoromethyl group enhances binding interactions due to its electronegative nature .

- Cell Cycle Arrest : Some derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G2/M phase .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyridazinone derivatives, the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 μM. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity through improved enzyme interactions .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of related compounds. The results indicated that certain pyridazinone derivatives could effectively inhibit COX-2 enzyme activity, reducing inflammation markers in vitro. The presence of fluorine atoms was noted to play a crucial role in the inhibition mechanism .

Propiedades

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O3S/c20-16-7-6-14(12-15(16)19(21,22)23)30(28,29)24-10-11-26-18(27)9-8-17(25-26)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOZUSLVQQSDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.